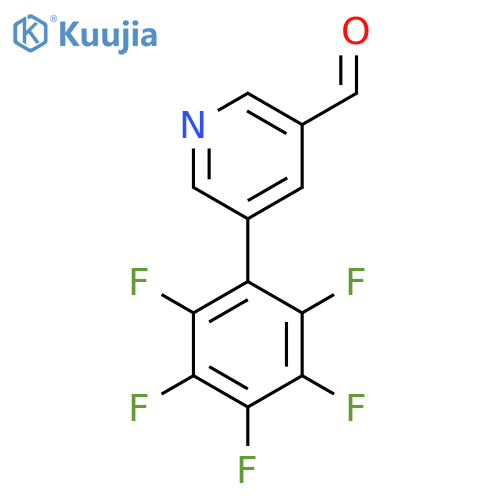Cas no 1261608-07-4 (5-(Perfluorophenyl)nicotinaldehyde)

1261608-07-4 structure
商品名:5-(Perfluorophenyl)nicotinaldehyde
CAS番号:1261608-07-4
MF:C12H4F5NO
メガワット:273.15828037262
CID:4800955
5-(Perfluorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Perfluorophenyl)nicotinaldehyde
-
- インチ: 1S/C12H4F5NO/c13-8-7(6-1-5(4-19)2-18-3-6)9(14)11(16)12(17)10(8)15/h1-4H
- InChIKey: AFIULRYQXQYXNK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C1C=NC=C(C=O)C=1)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30
5-(Perfluorophenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007710-500mg |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 500mg |
$1038.80 | 2023-09-03 | |
| Alichem | A024007710-1g |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 1g |
$1730.40 | 2023-09-03 | |
| Alichem | A024007710-250mg |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 250mg |
$686.80 | 2023-09-03 |
5-(Perfluorophenyl)nicotinaldehyde 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1261608-07-4 (5-(Perfluorophenyl)nicotinaldehyde) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
